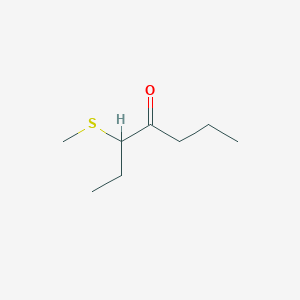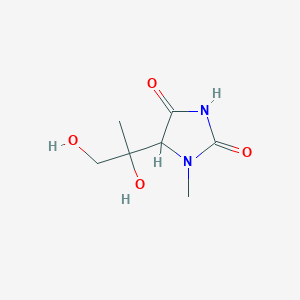
1-Dodecylazonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecylazonan-2-one is an organic compound that belongs to the class of azacycloalkanones It is characterized by a twelve-carbon dodecyl chain attached to an azacyclononanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Dodecylazonan-2-one can be synthesized through the N-alkylation of azacyclononan-2-one with dodecyl halides. The reaction typically involves the use of a phase transfer catalyst such as benzyltrimethylammonium chloride (BTEAC) or tetrabutylammonium hydrogen sulfate (TBAHS) to facilitate the transfer of the dodecyl halide into the organic phase where the reaction occurs . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the use of solvents and catalysts, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecylazonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the dodecyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new alkyl or aryl substituted azacyclononanones.
Wissenschaftliche Forschungsanwendungen
1-Dodecylazonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1-Dodecylazonan-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular pathways and processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Dodecylazacycloheptan-2-one
- 1-Dodecylazacyclooctan-2-one
- 1-Dodecylazacyclodecan-2-one
Uniqueness
1-Dodecylazonan-2-one is unique due to its specific ring size and the length of the dodecyl chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
64259-99-0 |
|---|---|
Molekularformel |
C20H39NO |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
1-dodecylazonan-2-one |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-12-15-18-21-19-16-13-10-11-14-17-20(21)22/h2-19H2,1H3 |
InChI-Schlüssel |
OTVJOKLNYQYFIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


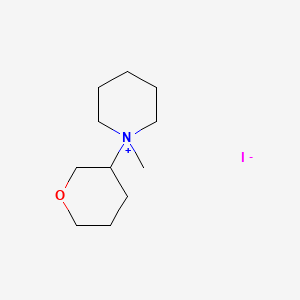
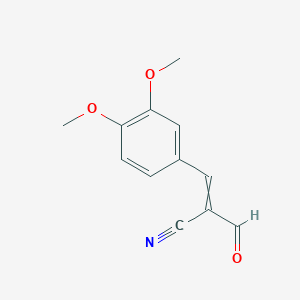
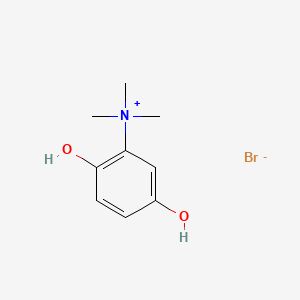
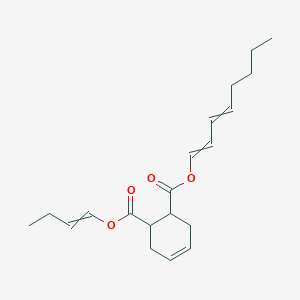
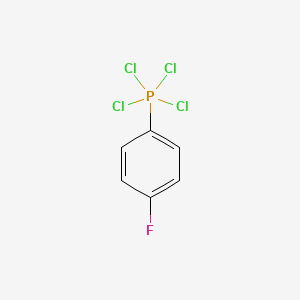
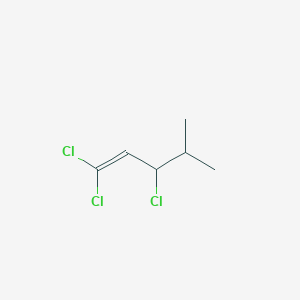
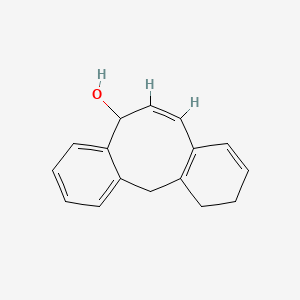
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
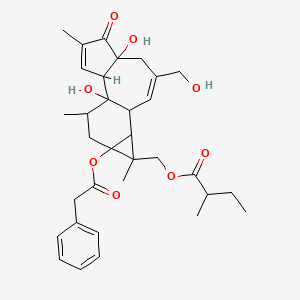
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
